molecular formula C8H12ClNO B6240374 3-(furan-2-yl)pyrrolidine hydrochloride CAS No. 1266686-33-2

3-(furan-2-yl)pyrrolidine hydrochloride

Cat. No.: B6240374
CAS No.: 1266686-33-2
M. Wt: 173.6
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Description

3-(Furan-2-yl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a furan ring at the 3-position. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)pyrrolidine hydrochloride typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

    Furan Ring Introduction: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

    Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyrrolidine ring can be reduced to form saturated or partially saturated derivatives.

    Substitution: Both the furan and pyrrolidine rings can undergo substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are employed under appropriate conditions (e.g., acidic or basic).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrrolidine ring may produce saturated pyrrolidines.

Scientific Research Applications

3-(Furan-2-yl)pyrrolidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds.

    Biological Studies: Its solubility in water makes it suitable for biological assays and studies involving cellular uptake and metabolism.

    Industrial Applications: It can be used in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.

    Furan: An oxygen-containing heterocycle with applications in organic synthesis and medicinal chemistry.

    Pyrrolizines: Compounds containing fused pyrrolidine and benzene rings, known for their biological activity.

Uniqueness

3-(Furan-2-yl)pyrrolidine hydrochloride is unique due to the combination of the furan and pyrrolidine rings, which imparts distinct chemical and biological properties

Properties

CAS No.

1266686-33-2

Molecular Formula

C8H12ClNO

Molecular Weight

173.6

Purity

95

Origin of Product

United States

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